(2E)-3-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[3-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a pyrrolylphenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with formaldehyde to form 3-(chlorophenoxymethyl)phenol.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to yield 3-(3-chlorophenoxymethyl)-4-methoxyphenol.
Formation of the Pyrrolyl Intermediate: Separately, 3-bromophenyl is reacted with pyrrole in the presence of a base to form 3-(1H-pyrrol-1-yl)phenyl.
Aldol Condensation: The final step involves an aldol condensation reaction between the methoxylated intermediate and the pyrrolyl intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
- **(E)-3-{3-[(3-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
Uniqueness
Chlorophenoxy Group: The presence of the chlorophenoxy group in (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions.
Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C27H22ClNO3 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(E)-3-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-1-(3-pyrrol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H22ClNO3/c1-31-27-13-11-20(16-22(27)19-32-25-9-5-7-23(28)18-25)10-12-26(30)21-6-4-8-24(17-21)29-14-2-3-15-29/h2-18H,19H2,1H3/b12-10+ |
InChI Key |
ABLQFSIARXYYQS-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N3C=CC=C3)COC4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N3C=CC=C3)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.